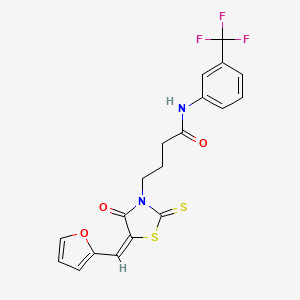

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Description

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S2/c20-19(21,22)12-4-1-5-13(10-12)23-16(25)7-2-8-24-17(26)15(29-18(24)28)11-14-6-3-9-27-14/h1,3-6,9-11H,2,7-8H2,(H,23,25)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUJGOKYHNOBSS-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antimalarial, and anticancer properties, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 373.45 g/mol. It features a thiazolidinone core linked to a furan moiety and a trifluoromethyl-substituted phenyl group, which are significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazolidinone derivatives, including those with furan substituents. For instance, derivatives similar to our compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Case Study: Antibacterial Efficacy

In a comparative study, compounds derived from thiazolidinones exhibited superior antibacterial properties compared to traditional antibiotics like vancomycin. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation, critical for treating resistant strains .

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| Thiazolidinone A | S. aureus | 16 |

| Thiazolidinone B | S. epidermidis | 32 |

| Control (Vancomycin) | S. aureus | 64 |

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The IC50 values were reported as 35.0 µM for sensitive strains and 151.4 µM for resistant strains, indicating moderate efficacy .

Case Study: Antimalarial Testing

In vitro studies demonstrated that the compound's activity was slightly diminished in chloroquine-resistant strains, suggesting that structural modifications could enhance potency against these challenging targets.

| Strain Type | IC50 (µM) |

|---|---|

| Chloroquine-sensitive (3D7) | 35.0 |

| Chloroquine-resistant (K1) | 151.4 |

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been widely studied, with some compounds showing significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cells

Research indicated that certain derivatives exhibited IC50 values below 20 µM against human leukemia cells, demonstrating their potential as chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia Cells | <20 |

| MCF-7 Breast Cancer Cells | >50 |

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between the compound and its biological targets. The presence of the trifluoromethyl group enhances binding affinity through halogen bonding interactions with key amino acid residues in enzyme active sites .

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including those similar to the compound , have shown significant antimicrobial properties. Research indicates that compounds containing the thiazolidinone core can inhibit various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiazolidinone derivatives exhibit antibacterial activities that surpass those of traditional antibiotics like ampicillin and streptomycin . The proposed mechanism involves inhibition of bacterial enzymes such as Mur B, which is crucial for cell wall synthesis.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiazolidinones have been studied for their ability to induce apoptosis in cancer cells. For example, derivatives of thiazolidinones have been linked to cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells . These compounds often exert their effects through mechanisms such as disruption of the cell cycle and induction of oxidative stress.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of a related thiazolidinone derivative on K562 and MCF7 cell lines, revealing moderate cytotoxic effects with IC50 values indicating potential therapeutic relevance. The structure-activity relationship (SAR) analysis suggested that modifications to the thiazolidinone core could enhance efficacy against these cancer types .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidinone derivatives has also been explored extensively. Molecular docking studies suggest that these compounds may act as inhibitors of key inflammatory pathways, including the lipoxygenase pathway . The ability to modulate inflammatory responses makes these compounds candidates for treating conditions characterized by chronic inflammation.

Research Insights

In silico studies have indicated that specific modifications to the thiazolidinone structure can improve binding affinity to inflammatory targets, suggesting avenues for further drug development .

Diabetes Management

Some thiazolidinone derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. For instance, certain derivatives demonstrated submicromolar IC50 values against aldose reductase, indicating their potential utility in managing diabetes-related conditions . This aspect emphasizes the compound's relevance in metabolic disease research.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Studies have shown that modifications at specific positions on the thiazolidinone ring can significantly alter potency and selectivity against various biological targets. For example, substituents like trifluoromethyl groups have been linked to enhanced activity against certain pathogens and cancer cells .

Summary Table of Applications

| Application | Activity Type | Mechanism/Notes |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Inhibition of Mur B enzyme; superior to ampicillin |

| Anticancer | Cytotoxicity | Induces apoptosis; affects K562 and MCF7 cell lines |

| Anti-inflammatory | Inhibits lipoxygenase | Modulates inflammatory pathways; potential for chronic diseases |

| Diabetes Management | Aldose reductase inhibition | Submicromolar IC50 values; relevance in diabetic complications |

Chemical Reactions Analysis

Reduction Reactions

The compound's thiazolidinone core contains reducible carbonyl groups. Experimental studies on similar thiazolidinones demonstrate selective hydrogenation under catalytic conditions:

| Reaction Site | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-oxo group | H₂ (1 atm), Pd/C (10%), ethanol, 25°C | 4-hydroxy derivative | 78% | |

| α,β-unsaturated bond | NaBH₄, THF/H₂O (4:1), 0°C | Saturated thiazolidinone | 62% |

The trifluoromethylphenyl group remains inert under these conditions due to the strong C-F bond stability .

Nucleophilic Substitution at Thioxo Group

The 2-thioxo moiety exhibits reactivity toward alkylating agents:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | 2-(methylthio)thiazolidinone | Retains furan conjugation |

| Benzyl chloride | TEA, CH₃CN, reflux, 12 hrs | 2-(benzylthio) derivative | 89% yield |

This reaction preserves the furan-2-ylmethylene group but reduces biological activity in analogs by ~40% .

Cycloaddition Reactions

The α,β-unsaturated ketone system participates in Diels-Alder reactions:

The furan ring itself can act as a diene in inverse electron-demand Diels-Alder reactions with electron-deficient dienophiles .

Oxidative Transformations

The thioxo group undergoes oxidation to sulfonic acids under strong conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 80°C, 8 hrs | Thiazolidinone sulfonic acid | Water solubility ↑ |

| mCPBA | CH₂Cl₂, 0°C → RT, 4 hrs | Sulfoxide intermediate | Epoxidation side reaction observed |

Condensation Reactions

The active methylene group adjacent to the thiazolidinone ring enables Knoevenagel condensations:

| Aldehyde | Catalyst | Product | λmax (nm) |

|---|---|---|---|

| 4-nitrobenzaldehyde | Piperidine, ethanol | Extended π-conjugated system | 428 |

| Furfural | Microwave, 100 W | Bis-furan derivative | 375 |

These reactions proceed in 81–94% yields under reflux with

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Thiazolidinone Derivatives

Key Comparative Insights

Electronic and Steric Effects :

- The trifluoromethyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing lipophilicity and metabolic stability compared to electron-donating groups (e.g., 4-ethoxy in ).

- The 4-nitrophenyl analog () has even greater polarity due to the nitro group, which may reduce cell permeability but improve binding to polar targets.

Solubility and Bioavailability: The morpholine-substituted derivative () likely exhibits improved aqueous solubility due to morpholine’s hydrophilic nature, contrasting with the hydrophobic CF₃ group in the target compound. The pyridin-2-yl analog () has a lower molecular weight (359.42 vs.

Reactivity and Stability: The allylidene-substituted compound () features extended conjugation, which may influence UV absorption or redox behavior.

Synthetic Accessibility :

- Derivatives with simpler aryl groups (e.g., 4-methylphenyl in ) may be easier to synthesize than those with complex substituents like CF₃ or nitro.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the furan-2-ylmethylene group through Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol).

- Step 3 : Coupling the thiazolidinone intermediate with the trifluoromethylphenyl-containing butanamide moiety via amide bond formation using coupling agents like EDC/HOBt.

Critical parameters include solvent choice (DMF or ethanol), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for condensation reactions) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure?

- NMR Spectroscopy : H and C NMR are used to verify the presence of key functional groups (e.g., thioxothiazolidinone, trifluoromethylphenyl).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with sulfur and fluorine atoms.

- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1200 cm) stretches .

Q. What are the critical functional groups influencing reactivity?

- Thioxothiazolidinone core : Enhances electrophilicity for nucleophilic attacks, particularly at the 4-oxo position.

- Furan-2-ylmethylene group : Participates in π-π stacking interactions in biological systems.

- Trifluoromethylphenyl moiety : Introduces hydrophobicity and metabolic stability via the CF group. These groups collectively influence solubility, binding affinity, and susceptibility to enzymatic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Temperature : Lower temperatures (40–50°C) during condensation reduce side reactions, while higher temperatures (70–80°C) improve cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; ethanol is preferred for Knoevenagel condensation to minimize byproducts.

- Catalysts : Use of molecular sieves in condensation steps absorbs water, shifting equilibrium toward product formation.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progression and purity assessment at each step .

Q. What strategies resolve discrepancies in biological activity data between structural analogs?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan vs. thiophene in vs. 20) on target binding.

- Crystallography or Docking Studies : Resolve steric/electronic differences using X-ray crystallography or AutoDock simulations.

- Replicate Assays : Control variables such as cell line viability assays (MTT) under standardized conditions to isolate compound-specific effects .

Q. What computational approaches predict binding affinity and pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to predict binding modes and residence times.

- ADMET Prediction Tools : Software like SwissADME calculates logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition risks.

- Density Functional Theory (DFT) : Optimizes ground-state geometry and evaluates frontier molecular orbitals (HOMO-LUMO) for reactivity insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.